Tert-butyl 2-amino-2-(oxan-3-yl)acetate

Description

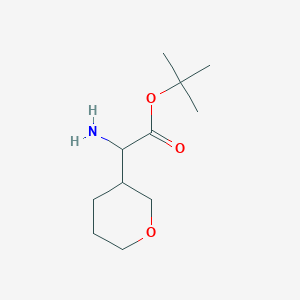

Tert-butyl 2-amino-2-(oxan-3-yl)acetate is a chiral α-amino ester featuring a tert-butyl ester group, a central amino group, and a tetrahydropyran-3-yl (oxan-3-yl) substituent. This compound is structurally characterized by its branched ester moiety, which enhances steric bulk and lipophilicity compared to smaller esters like methyl or ethyl.

Applications are inferred from structurally similar compounds, including roles as intermediates in pharmaceutical synthesis (e.g., collagenase inhibitors or bioactive amino acid derivatives ).

Properties

IUPAC Name |

tert-butyl 2-amino-2-(oxan-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)9(12)8-5-4-6-14-7-8/h8-9H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNNGEGJRFEMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCCOC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(oxan-3-yl)acetate typically involves the reaction of tert-butyl bromoacetate with oxan-3-ylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(oxan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Tert-butyl 2-amino-2-(oxan-3-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(oxan-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares tert-butyl 2-amino-2-(oxan-3-yl)acetate with key structural analogues:

Key Observations:

- The ethyl ester hydrochloride () offers improved solubility due to ionic character.

- Substituent Effects : The oxan-3-yl group provides a rigid, oxygen-containing heterocycle, contrasting with aromatic substituents (e.g., 3,4-difluorophenyl in ) that enable π-π stacking in biological targets.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 2-amino-2-(oxan-3-yl)acetate?

Answer:

The synthesis typically involves coupling a protected amino acid derivative with a tetrahydropyran (oxane) moiety. A common approach is:

- Step 1: Activation of the carboxyl group using reagents like oxalyl chloride in dry ether, followed by reaction with tert-butanol to form tert-butyl esters .

- Step 2: Introduction of the oxan-3-yl group via nucleophilic substitution or reductive amination, depending on the precursor.

- Step 3: Deprotection of the amino group using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), as demonstrated in tert-butyl ester cleavage protocols .

- Purification: Column chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) or recrystallization is recommended .

Advanced: How can stereochemical integrity be maintained during synthesis, particularly for chiral centers in the oxan-3-yl group?

Answer:

- Chiral Auxiliaries: Use enantiopure starting materials or chiral catalysts to control stereochemistry during coupling steps.

- Reaction Conditions: Maintain low temperatures (0–5°C) during sensitive steps like amide bond formation to minimize racemization .

- Analytical Validation: Confirm stereochemistry via polarimetry, chiral HPLC, or / NMR coupling constants .

Basic: What analytical methods are suitable for characterizing this compound?

Answer:

- NMR Spectroscopy: and NMR to confirm backbone structure and substituent integration (e.g., tert-butyl singlet at ~1.4 ppm, oxane protons at 3.5–4.0 ppm) .

- LC-MS: High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., ESI+ mode for [M+Na] ions) .

- IR Spectroscopy: Peaks at ~1765 cm (ester C=O) and ~1675 cm (amide C=O) .

Advanced: How to resolve contradictions in reported stability data for tert-butyl esters under acidic conditions?

Answer:

- Empirical Testing: Perform accelerated stability studies (e.g., exposure to TFA at varying temperatures and times) to assess decomposition kinetics .

- Protective Strategies: Use alternative protecting groups (e.g., Fmoc) if tert-butyl esters show instability in specific reaction matrices .

- Literature Cross-Validation: Compare findings with structurally similar compounds, such as tert-butyl 2-chloro-2-oxoacetate, which has documented stability profiles .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters) for aerosolized particles .

- Ventilation: Work in a fume hood to avoid inhalation of volatile reagents (e.g., TFA, CH₂Cl₂) .

- Waste Disposal: Collect organic waste separately; avoid drainage due to potential environmental persistence .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing side reactions?

Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency.

- Solvent Optimization: Use anhydrous solvents (e.g., dry CH₂Cl₂) and inert atmospheres to prevent hydrolysis .

- Process Monitoring: Employ in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Basic: How should intermediates be stored to ensure stability?

Answer:

- Temperature: Store below -20°C in airtight containers to prevent ester hydrolysis or oxidation .

- Desiccants: Include silica gel packs to mitigate moisture ingress.

- Light Sensitivity: Use amber vials if the compound is photolabile, as seen in related tert-butyl derivatives .

Advanced: How to address discrepancies in reported toxicity or ecotoxicity data?

Answer:

- In Silico Modeling: Use tools like EPA EPI Suite to predict biodegradability or toxicity endpoints if experimental data are lacking .

- Tiered Testing: Conduct acute toxicity assays (e.g., Daphnia magna for ecotoxicity) and compare with structurally analogous compounds .

- Regulatory Alignment: Follow OECD guidelines for standardized testing protocols to ensure data comparability .

Basic: What purification techniques are effective for removing byproducts like unreacted oxan-3-yl precursors?

Answer:

- Flash Chromatography: Use gradient elution (e.g., hexane:ethyl acetate to CH₂Cl₂:MeOH) for polar impurities .

- Crystallization: Optimize solvent pairs (e.g., methanol/water) based on solubility differences .

- HPLC: Preparative reverse-phase HPLC for high-purity requirements (>98%) .

Advanced: What mechanistic insights explain the role of the tert-butyl group in protecting the amine during synthesis?

Answer:

- Steric Shielding: The bulky tert-butyl group reduces nucleophilic attack on the amine, enhancing stability in acidic/oxidative conditions .

- Deprotection Kinetics: TFA cleaves the tert-butyl carbamate via protonation of the carbonyl oxygen, followed by tert-butanol elimination .

- Comparative Studies: Contrast with Boc (tert-butoxycarbonyl) protection, which offers similar steric protection but different cleavage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.